molecular formula C7H12FNO B13114928 3-Fluoro-1-propylpyrrolidin-2-one

3-Fluoro-1-propylpyrrolidin-2-one

Cat. No.: B13114928
M. Wt: 145.17 g/mol
InChI Key: GZBQXQUFKORXNO-UHFFFAOYSA-N
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Description

3-Fluoro-1-propylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative Pyrrolidinones are a class of compounds characterized by a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-propylpyrrolidin-2-one typically involves the fluorination of a pyrrolidinone precursor. One common method is the selective synthesis via ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for fluorinated pyrrolidinones often involve large-scale chemical synthesis using commercially available starting materials. The use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone make this approach attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of reduced pyrrolidinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and other functionalized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-1-propylpyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-propylpyrrolidin-2-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its non-fluorinated and differently halogenated analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

3-fluoro-1-propylpyrrolidin-2-one

InChI

InChI=1S/C7H12FNO/c1-2-4-9-5-3-6(8)7(9)10/h6H,2-5H2,1H3

InChI Key

GZBQXQUFKORXNO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1=O)F

Origin of Product

United States

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